molecular formula C₄₃H₅₇NO₂ B1145037 (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol CAS No. 186826-70-0

(3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol

Cat. No. B1145037
CAS RN: 186826-70-0
M. Wt: 619.92
InChI Key:
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Description

This compound is a steroidal molecule with significant inhibitory activity against human cytochrome P45017alpha, a key enzyme in the steroidogenesis pathway, indicating its potential as a therapeutic agent in diseases modulated by steroid hormone levels. Its structure incorporates a 16,17-double bond critical for its activity, alongside pyridyl and hydroxy groups that contribute to its binding and inhibitory characteristics (Jarman, Barrie, & Llera, 1998).

Synthesis Analysis

The synthesis pathway of related steroidal compounds often involves the conversion of 3β-acetoxyetienic acid through steps such as photolysis, oxidation, and the critical involvement of the 16,17-double bond for achieving the desired steroidal structure. The synthesis processes are tailored to enhance the inhibitory properties of the compounds against specific enzymatic targets, with modifications aimed at improving potency and selectivity (Jarman, Barrie, & Llera, 1998).

Molecular Structure Analysis

The molecular structure, featuring a 16,17-double bond, is essential for irreversible binding to cytochrome P45017alpha. This structural feature distinguishes it from other steroidal compounds and is a key determinant of its inhibitory strength. Modifications and substitutions on the steroidal nucleus, such as the addition of pyridyl and hydroxy groups, significantly affect the compound's activity and specificity (Jarman, Barrie, & Llera, 1998).

Chemical Reactions and Properties

Chemical modifications, such as the introduction of alkoxycarbonyl, carboxamido, and bromoacetyl groups into the steroidal framework, have been explored to enhance the compound's pharmacological profile. These chemical reactions are critical for developing steroidal derivatives with improved therapeutic potential and specificity for their enzymatic targets (Numazawa, Osawa, 1981).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, crystallinity, and stability, are influenced by their steroidal backbone and functional groups. These properties are crucial for determining the compound's bioavailability and pharmaceutical formulation potential.

Chemical Properties Analysis

The compound's chemical behavior, including its reactivity and interaction with biological molecules, is dictated by its structural features. The presence of the 16,17-double bond and specific functional groups contributes to its mechanism of action as an inhibitor of human cytochrome P45017alpha. These chemical properties are fundamental to the compound's role as a potential therapeutic agent (Jarman, Barrie, & Llera, 1998).

Scientific Research Applications

Chemical Synthesis and Modification

  • Kelly and Sykes (1968) demonstrated the synthesis of similar compounds by converting 3β-acetoxyandrost-5-en-17-one into various derivatives, including 3β,15β,17β-trihydroxyandrost-5-ene. These processes are fundamental for producing complex steroidal structures (Kelly & Sykes, 1968).

Role in Inhibition of Human Cytochrome P45017alpha

  • Jarman et al. (1998) found that compounds with a structure similar to (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol, such as abiraterone, are potent inhibitors of human cytochrome P45017alpha. This enzyme is crucial in steroidogenesis, highlighting the compound's potential in influencing steroid hormone production (Jarman, Barrie, & Llera, 1998).

Development of Antiproliferative Agents

  • Purushottamachar et al. (2013) discussed the structural modifications of similar compounds for developing new drugs targeting prostate cancer. These modifications aim to enhance antiproliferative activities and androgen receptor down-regulating properties, indicating potential cancer therapeutic applications (Purushottamachar et al., 2013).

Identification in Biological Samples

  • Brooksbank and Gower (1964) utilized chromatographic methods to identify compounds like androsta-5,16-dien-3β-ol in human urine. This suggests the compound's role in human metabolism and potential as a biomarker (Brooksbank & Gower, 1964).

Novel Synthesis Approaches

  • Wölfling et al. (2006) developed a method to synthesize derivatives from 3β-acetoxyandrost-5-en-17-one, which is structurally related to (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol. Their work provides insights into the creation of novel steroidal structures (Wölfling et al., 2006).

Enzyme Inhibition for Cancer Therapy

  • Njar et al. (1996) researched the use of similar steroidal compounds as inhibitors of specific enzymes in cancer therapy. Their work contributes to understanding how these compounds can be used to target cancer cells (Njar, Klus, & Brodie, 1996).

Safety and Hazards

The therapeutic significance of GSK-3β as a drug target is still complicated by uncertainties surrounding the potential of inhibitors to stimulate tumorigenesis .

Future Directions

The review suggests that GSK-3β inhibitors can be used as potential therapeutic targets for amelioration of AD . Strategies for increasing selectivity and reducing adverse effects are proposed for the future design of GSK-3β inhibitors .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol involves the conversion of starting materials into intermediate compounds, which are then further reacted to form the final product. The synthesis pathway involves several steps, including protection and deprotection of functional groups, reduction, and coupling reactions.", "Starting Materials": ["Androst-5-ene-3β,16β-diol", "3-pyridinecarboxaldehyde", "Sodium borohydride", "Acetic anhydride", "Pyridine", "Methanol", "Chloroform", "Sodium hydroxide", "Hydrochloric acid", "Sodium sulfate"], "Reaction": ["Step 1: Protection of the hydroxyl group at C-3 of androst-5-ene-3β,16β-diol with acetic anhydride and pyridine to form the corresponding acetate derivative.", "Step 2: Reduction of the double bond at C-16 of the acetate derivative using sodium borohydride in methanol to form the corresponding 16β-alcohol derivative.", "Step 3: Protection of the hydroxyl group at C-16 of the 16β-alcohol derivative with acetic anhydride and pyridine to form the corresponding acetate derivative.", "Step 4: Reduction of the double bond at C-5 of the acetate derivative using sodium borohydride in methanol to form the corresponding 5β-alcohol derivative.", "Step 5: Deprotection of the hydroxyl group at C-16 of the 5β-alcohol derivative using hydrochloric acid to form the corresponding 5β,16β-diol derivative.", "Step 6: Protection of the hydroxyl group at C-3 of the 5β,16β-diol derivative with acetic anhydride and pyridine to form the corresponding acetate derivative.", "Step 7: Coupling of the 3-pyridinecarboxaldehyde with the 5β,16β-diacetate derivative using sodium hydroxide in chloroform to form the corresponding pyridine derivative.", "Step 8: Deprotection of the hydroxyl group at C-3 of the pyridine derivative using sodium hydroxide to form the final product, (3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol."] }

CAS RN

186826-70-0

Product Name

(3β)-16-[(3β)-3-Hydroxyandrosta-5,16-dien-17-yl]-17-(3-pyridinyl)-androsta-5,16-dien-3-ol

Molecular Formula

C₄₃H₅₇NO₂

Molecular Weight

619.92

Origin of Product

United States

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